molecular formula C6H3BrFIO B2500232 3-Bromo-5-fluoro-2-iodophenol CAS No. 1804910-88-0

3-Bromo-5-fluoro-2-iodophenol

Cat. No.: B2500232
CAS No.: 1804910-88-0
M. Wt: 316.896
InChI Key: YOLDNFNVSIYJRC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-iodophenol is an organic compound belonging to the family of phenols It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring with a hydroxyl group

Mechanism of Action

Target of Action

It is often used in the synthesis of various compounds, such as drugs , suggesting that its targets could be diverse depending on the specific compound it is incorporated into.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-fluoro-2-iodophenol could be influenced by various environmental factors . For instance, pH could affect its ionization state and thus its reactivity. Temperature and humidity could influence its stability. Furthermore, the presence of other chemicals could affect its action through competitive or cooperative interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of phenol derivatives. For instance, a phenol compound can undergo bromination, fluorination, and iodination in a controlled manner to introduce the respective halogen atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the halogen atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

    Coupling Reactions: The compound can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones or hydroquinones.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

3-Bromo-5-fluoro-2-iodophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-Bromo-4-fluoro-2-iodophenol
  • 3-Bromo-5-chloro-2-iodophenol
  • 3-Bromo-5-fluoro-4-iodophenol

Comparison: 3-Bromo-5-fluoro-2-iodophenol is unique due to the specific positioning of the bromine, fluorine, and iodine atoms on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of fluorine at the 5-position can significantly alter the compound’s electronic properties and its interaction with biological targets.

Properties

IUPAC Name

3-bromo-5-fluoro-2-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLDNFNVSIYJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804910-88-0
Record name 3-Bromo-5-fluoro-2-iodophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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